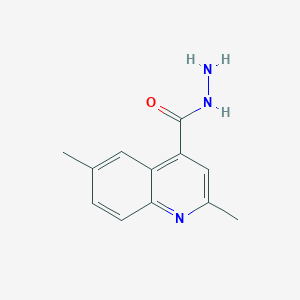

2,6-Dimethylquinoline-4-carbohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethylquinoline-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c1-7-3-4-11-9(5-7)10(12(16)15-13)6-8(2)14-11/h3-6H,13H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJNBKRDYKNEHSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C(N=C2C=C1)C)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70411720 | |

| Record name | 2,6-dimethylquinoline-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70411720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

613656-68-1 | |

| Record name | 2,6-dimethylquinoline-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70411720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,6-Dimethylquinoline-4-carbohydrazide

Abstract: This guide provides a comprehensive technical overview for the synthesis and detailed characterization of 2,6-Dimethylquinoline-4-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The narrative delves into the mechanistic rationale behind the selected synthetic pathway, offering field-proven insights into experimental choices. It further outlines a systematic characterization workflow, ensuring structural verification and purity assessment through modern analytical techniques. This document is intended for researchers, scientists, and professionals in drug development seeking a practical and scientifically grounded resource for working with quinoline-based hydrazides.

Introduction and Significance

Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2] The functionalization of the quinoline ring system allows for the fine-tuning of these pharmacological profiles. The introduction of a carbohydrazide moiety at the 4-position, as in this compound, creates a versatile intermediate. Hydrazides are known for their ability to act as key building blocks in the synthesis of various heterocyclic systems (e.g., oxadiazoles, pyrazoles) and as active pharmacophores in their own right, often enhancing the biological activity of the parent molecule.[3][4] This guide provides a robust and reproducible methodology for obtaining this valuable chemical entity.

Synthetic Strategy and Protocol

The synthesis of this compound is most efficiently achieved through a multi-step sequence, beginning with the construction of the core quinoline ring, followed by functional group manipulations to yield the final product. The chosen pathway prioritizes accessibility of starting materials and high-yield transformations.

The overall synthetic pathway involves three primary stages:

-

Doebner Reaction: Construction of the 2,6-dimethylquinoline-4-carboxylic acid backbone.

-

Fischer Esterification: Conversion of the carboxylic acid to an ethyl ester to facilitate the subsequent step.

-

Hydrazinolysis: Reaction of the ethyl ester with hydrazine hydrate to form the target carbohydrazide.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials and Reagents:

-

p-Toluidine

-

Pyruvic Acid

-

Acetaldehyde

-

Ethanol (Absolute)

-

Concentrated Hydrochloric Acid (HCl)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Hydrazine Hydrate (80% solution)

-

Sodium Bicarbonate (NaHCO₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Diethyl Ether

-

Standard laboratory glassware and reflux apparatus

Step 1: Synthesis of 2,6-Dimethylquinoline-4-carboxylic Acid

This step utilizes the Doebner reaction, a reliable method for synthesizing quinoline-4-carboxylic acid derivatives from an aromatic amine, an aldehyde, and pyruvic acid.[5]

-

In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve p-toluidine (0.1 mol) in absolute ethanol (150 mL).

-

To this solution, cautiously add pyruvic acid (0.1 mol) while stirring. An exothermic reaction may be observed.

-

Cool the mixture in an ice bath and slowly add acetaldehyde (0.1 mol), followed by the dropwise addition of concentrated hydrochloric acid (5 mL) as a catalyst.

-

Remove the flask from the ice bath and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

-

Filter the crude solid and wash it with cold ethanol and then with diethyl ether.

-

Recrystallize the solid from a suitable solvent like ethanol or acetic acid to obtain pure 2,6-dimethylquinoline-4-carboxylic acid.

Causality Insight: The Doebner reaction proceeds via a series of condensations and cyclizations. The aniline (p-toluidine) first reacts with the aldehyde (acetaldehyde) to form a Schiff base, which then undergoes a Michael-type addition with the enolate of pyruvic acid. Subsequent intramolecular cyclization and dehydration/aromatization yields the stable quinoline ring system.[1]

Step 2: Synthesis of Ethyl 2,6-dimethylquinoline-4-carboxylate

The carboxylic acid is converted to its ethyl ester to create a more reactive electrophilic center for the subsequent nucleophilic attack by hydrazine.

-

Suspend the dried 2,6-dimethylquinoline-4-carboxylic acid (0.08 mol) in absolute ethanol (200 mL) in a round-bottom flask.

-

Carefully add concentrated sulfuric acid (4 mL) dropwise as a catalyst while cooling the flask in an ice bath.

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 8-12 hours.

-

After cooling, reduce the solvent volume by approximately half using a rotary evaporator.

-

Pour the concentrated mixture into a beaker containing ice-cold water (400 mL) and neutralize it by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

-

The ethyl ester will precipitate as a solid. Filter the solid, wash thoroughly with water, and dry it in a desiccator. Further purification can be achieved by recrystallization from ethanol.[6][7]

Step 3: Synthesis of this compound

This final step is a nucleophilic acyl substitution where hydrazine displaces the ethoxy group of the ester.

-

Dissolve the ethyl 2,6-dimethylquinoline-4-carboxylate (0.06 mol) in absolute ethanol (150 mL) in a round-bottom flask.

-

Add hydrazine hydrate (0.12 mol, 2 equivalents) to the solution.[3]

-

Heat the mixture to reflux for 6-8 hours. The product, being less soluble, may start to precipitate during the reaction.

-

Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.

-

Filter the resulting white or off-white solid, wash it with a small amount of cold ethanol, and then with diethyl ether.

-

Dry the final product, this compound, under vacuum. The purity is typically high, but recrystallization from ethanol can be performed if necessary.

Self-Validation: The success of this final step is readily confirmed by TLC, where a new spot with a different Rf value from the starting ester will appear. Spectroscopic analysis (detailed in the next section) will confirm the disappearance of the ester's ethyl signals and the appearance of N-H signals.

Characterization Workflow

Thorough characterization is critical to confirm the identity, structure, and purity of the synthesized this compound. A multi-technique approach provides unambiguous evidence.

Caption: Systematic workflow for the characterization of the target compound.

Physicochemical and Spectroscopic Data

The following table summarizes the expected characterization data for this compound.

| Technique | Parameter | Expected Observation |

| Melting Point | Temperature Range | A sharp melting point, indicative of high purity. |

| FT-IR | Wavenumber (cm⁻¹) | ~3350-3200: N-H stretching (NH, NH₂).[8] ~3050: Aromatic C-H stretching. ~2950: Aliphatic C-H stretching (CH₃). ~1660: C=O stretching (Amide I).[8] ~1600, 1570, 1480: Aromatic C=C & C=N stretching. |

| ¹H NMR | Chemical Shift (δ ppm) | ~10.0-9.5: (s, 1H), CONH . ~8.0-7.2: (m, 4H), Aromatic protons. ~4.5: (s, 2H), NH₂ (broad, D₂O exchangeable).[8] ~2.7: (s, 3H), Quinoline-C2-CH₃ . ~2.5: (s, 3H), Quinoline-C6-CH₃ . |

| ¹³C NMR | Chemical Shift (δ ppm) | ~165: C =O (Carbonyl). ~158-118: Aromatic and Heterocyclic Carbons. ~25: Quinoline-C2-C H₃. ~21: Quinoline-C6-C H₃. |

| Mass Spec. (EI) | m/z | 215.11 [M]⁺: Molecular ion peak corresponding to C₁₂H₁₃N₃O. Characteristic fragmentation patterns (e.g., loss of NHNH₂, CONHNH₂). |

Guide to Spectral Interpretation

-

FT-IR Spectroscopy: The most crucial evidence from the IR spectrum is the disappearance of the strong ester C=O stretch (typically ~1735 cm⁻¹) from the precursor and the appearance of a lower frequency amide C=O stretch (~1660 cm⁻¹) in the final product. Additionally, the emergence of sharp or broad peaks in the 3200-3350 cm⁻¹ region confirms the presence of the N-H bonds of the hydrazide group.[8]

-

¹H NMR Spectroscopy: In the proton NMR spectrum, the key indicators are the downfield singlet for the amide proton (NH) and a broad, exchangeable signal for the amino protons (NH₂). The two sharp singlets in the aliphatic region (~2.5-2.7 ppm) confirm the two distinct methyl groups on the quinoline ring. The integration of all peaks should correspond to the 13 protons in the molecule.

-

¹³C NMR Spectroscopy: The carbon spectrum provides a map of the carbon framework. The presence of 12 distinct signals (assuming no accidental overlap) would be expected. The downfield signal around 165 ppm is characteristic of an amide carbonyl carbon.[9]

-

Mass Spectrometry: Mass spectrometry provides definitive proof of the molecular weight. The detection of a molecular ion peak at m/z 215 confirms the successful synthesis of the target compound with the molecular formula C₁₂H₁₃N₃O.

Conclusion

This guide has detailed a reliable and well-characterized three-step synthesis for this compound. By following the outlined protocols and leveraging the provided characterization data, researchers can confidently produce and verify this valuable chemical intermediate. The causality-driven explanations for each experimental step are intended to empower scientists to not only replicate the procedure but also to adapt it for the synthesis of related analogues, thereby facilitating further exploration in the field of medicinal chemistry.

References

-

Al-Ostoot, F. H., Al-Ghorbani, M., & Khedr, M. A. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. [Link][2][3][10]

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link][5]

-

Wikipedia. (n.d.). Doebner–Miller reaction. Wikipedia. [Link][11]

-

Al-Ajely, M. S., & Yaseen, A. N. (2017). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Ibn AL-Haitham Journal For Pure and Applied Sciences, 28(3), 103–112. [Link][4][12]

-

Anusandhanvallari. (2025). Synthesis and Characterization of Hydrazine Derivatives. Anusandhanvallari. [Link][8]

-

JETIR. (n.d.). Synthesis of Ethyl-2,4-dimethylquinoline-3-carboxylate using different heterogeneous catalysts in dry media under microwave ir-. Jetir.org. [Link][7]

-

PrepChem.com. (n.d.). Synthesis of ethyl 6-fluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxylate. PrepChem.com. [Link][6]

-

RSC Publishing. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Publishing. [Link][9][13]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]

- 5. iipseries.org [iipseries.org]

- 6. prepchem.com [prepchem.com]

- 7. jetir.org [jetir.org]

- 8. psvmkendra.com [psvmkendra.com]

- 9. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MC ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03963G [pubs.rsc.org]

Spectroscopic Blueprint of 2,6-Dimethylquinoline-4-carbohydrazide: A Technical Guide for Researchers

Introduction: The Significance of Spectroscopic Characterization

In the landscape of modern drug discovery and development, the precise elucidation of a molecule's structure is a cornerstone of its journey from a laboratory curiosity to a potential therapeutic agent. For heterocyclic compounds such as 2,6-Dimethylquinoline-4-carbohydrazide, a molecule of interest due to the established biological activities of both the quinoline and carbohydrazide scaffolds, a comprehensive spectroscopic profile is not merely a formality but a fundamental necessity. This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. As direct experimental data for this specific compound is not widely published, this guide synthesizes data from closely related analogues and foundational spectroscopic principles to offer a robust predictive framework for its characterization. This approach empowers researchers to confidently identify and verify this molecule in their synthetic endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can construct a detailed map of the molecular framework.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

To ensure the acquisition of high-quality, interpretable NMR data, adherence to a meticulous experimental protocol is paramount. The following steps represent a field-proven methodology for the analysis of this compound.

-

Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent, such as DMSO-d₆. The choice of DMSO-d₆ is strategic, as the acidic N-H protons of the carbohydrazide moiety are more likely to be observable in this solvent compared to deuterated chloroform (CDCl₃). Ensure the solution is homogeneous and free of particulate matter.

-

Instrumentation : Utilize a high-field NMR spectrometer (400 MHz or higher) to achieve optimal signal dispersion and resolution, which is crucial for unambiguously assigning the aromatic protons.

-

¹H NMR Acquisition : Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the spectral width, acquisition time, and relaxation delay.

-

¹³C NMR Acquisition : Obtain a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.

-

2D NMR (Optional but Recommended) : To definitively assign the proton and carbon signals, especially in the crowded aromatic region, it is highly recommended to perform two-dimensional NMR experiments such as COSY (Correlated Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

Diagram of the NMR Experimental Workflow

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The interpretation of the ¹H NMR spectrum of this compound is based on the additive effects of the substituents on the quinoline ring and the characteristic signals of the carbohydrazide group. Data from the closely related 2-methylquinoline-4-carboxylic acid hydrazide provides a strong foundation for these predictions[1].

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| NH (amide) | ~10.5 | Singlet (broad) | - | 1H |

| NH₂ (terminal) | ~4.5 | Singlet (broad) | - | 2H |

| H-8 | ~8.0-8.2 | Doublet | ~8.5 | 1H |

| H-5 | ~7.8-8.0 | Doublet | ~8.5 | 1H |

| H-7 | ~7.5-7.7 | Doublet of Doublets | ~8.5, ~1.5 | 1H |

| H-3 | ~7.4 | Singlet | - | 1H |

| CH₃ (at C-6) | ~2.5 | Singlet | - | 3H |

| CH₃ (at C-2) | ~2.6 | Singlet | - | 3H |

-

Aromatic Protons : The protons on the quinoline ring are expected in the downfield region (7.4-8.2 ppm) due to the aromatic ring current.[2][3] The specific substitution pattern of 2,6-dimethylquinoline will lead to a predictable splitting pattern. H-3 will appear as a singlet, as it has no adjacent protons. H-5 and H-8 will be doublets due to ortho-coupling with H-7 and H-7 respectively. H-7 will appear as a doublet of doublets due to ortho-coupling with H-8 and meta-coupling with H-5.

-

Methyl Protons : The two methyl groups at positions 2 and 6 will appear as sharp singlets at approximately 2.6 and 2.5 ppm, respectively.

-

Carbohydrazide Protons : The N-H protons of the carbohydrazide moiety are expected to be broad singlets and may exchange with deuterium in the presence of D₂O. The amide proton (NH) is anticipated to be further downfield (~10.5 ppm) compared to the terminal NH₂ protons (~4.5 ppm) due to the influence of the adjacent carbonyl group.

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The ¹³C NMR spectrum will provide complementary information, confirming the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~165 |

| C-4 | ~148 |

| C-2 | ~158 |

| C-8a | ~146 |

| C-6 | ~136 |

| C-7 | ~130 |

| C-5 | ~125 |

| C-8 | ~124 |

| C-4a | ~123 |

| C-3 | ~119 |

| CH₃ (at C-2) | ~24 |

| CH₃ (at C-6) | ~21 |

-

Carbonyl Carbon : The carbonyl carbon of the carbohydrazide will be the most downfield signal, typically around 165 ppm.

-

Quinoline Carbons : The aromatic carbons of the quinoline ring will resonate in the 119-158 ppm range. Quaternary carbons (C-2, C-4, C-4a, C-6, C-8a) can be distinguished from protonated carbons using a DEPT (Distortionless Enhancement by Polarization Transfer) experiment.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Acquiring an FT-IR Spectrum

-

Sample Preparation : For a solid sample, the KBr pellet method is standard. A small amount of the compound (1-2 mg) is intimately mixed with dry potassium bromide (KBr) powder and pressed into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Background Spectrum : A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded to subtract the absorbance of atmospheric CO₂ and water vapor.

-

Sample Spectrum : The sample is placed in the IR beam path, and the spectrum is recorded.

Diagram of the FT-IR Experimental Workflow

Sources

An In-depth Technical Guide to Determining the Solubility of 2,6-Dimethylquinoline-4-carbohydrazide

Foreword: Navigating the Crucial Parameter of Solubility in Drug Discovery

In the landscape of modern drug development, the intrinsic physicochemical properties of a novel chemical entity (NCE) are paramount to its potential success as a therapeutic agent. Among these, aqueous solubility stands as a critical gatekeeper, profoundly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its bioavailability. The quinoline scaffold and its derivatives have long been a fertile ground for medicinal chemistry, yielding a plethora of compounds with significant biological activity, including antibacterial, antimalarial, and anticancer properties.[1][2] The introduction of a carbohydrazide moiety to the 2,6-dimethylquinoline core, creating 2,6-Dimethylquinoline-4-carbohydrazide, presents a novel structure with intriguing therapeutic potential. However, to unlock this potential, a thorough understanding of its solubility characteristics is not just advantageous, it is essential.

This technical guide is designed for researchers, medicinal chemists, and formulation scientists. It eschews a generic, templated approach to provide a deep, practical dive into the theoretical and experimental determination of the solubility of this compound. We will not only present a robust, step-by-step protocol but also delve into the scientific rationale behind each step, empowering the researcher to not only execute the experiment but to understand and troubleshoot it.

Physicochemical Profile and Predicted Solubility of this compound

A foundational understanding of the molecular structure of this compound allows for an educated prediction of its solubility behavior. The molecule can be deconstructed into two key components: the 2,6-dimethylquinoline nucleus and the 4-carbohydrazide functional group.

-

The 2,6-Dimethylquinoline Core: Quinoline itself is a heterocyclic aromatic compound that is sparingly soluble in water but readily dissolves in many organic solvents.[3][4] The presence of the two methyl groups at the 2 and 6 positions increases the lipophilicity of the quinoline core, which would theoretically decrease its aqueous solubility.[5] The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, contributing to some degree of polarity.[5]

-

The 4-Carbohydrazide Moiety: The carbohydrazide group (-CONHNH2) is a highly polar functional group capable of acting as both a hydrogen bond donor and acceptor.[6] Hydrazides are known to be important scaffolds in medicinal chemistry and their solubility can be influenced by the overall structure of the molecule.[6] Generally, the presence of the carbohydrazide group is expected to enhance aqueous solubility compared to the parent quinoline. Hydrazine itself is highly soluble in water and other polar solvents like ethanol and methanol.[7][8][9]

Predicted Solubility Profile:

Based on this structural analysis, this compound is anticipated to exhibit limited solubility in aqueous media due to the hydrophobic nature of the dimethylquinoline core. However, its solubility is likely to be significantly greater than that of 2,6-dimethylquinoline alone, owing to the polar carbohydrazide group. In organic solvents, its solubility is expected to vary depending on the solvent's polarity. It is predicted to be more soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and in alcohols like ethanol and methanol, where hydrogen bonding interactions can occur. Its solubility in non-polar solvents such as hexane is expected to be low.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method, as described by Higuchi and Connors.[10][11] This method allows for the determination of the equilibrium solubility of a compound in a given solvent at a specific temperature. The following protocol is a detailed, self-validating system for the accurate determination of the solubility of this compound.

Materials and Equipment

-

This compound (high purity, >98%)

-

A selection of solvents (e.g., deionized water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 N HCl, ethanol, methanol, isopropanol, acetonitrile, dimethyl sulfoxide (DMSO), hexane)

-

Scintillation vials or glass tubes with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvents used)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

-

pH meter

Step-by-Step Experimental Workflow

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound and add it to a series of vials, each containing a known volume of the different solvents to be tested. The key is to ensure that a visible excess of solid material remains at the end of the experiment, confirming that a saturated solution has been achieved.[12]

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C to mimic physiological conditions).[13]

-

Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours. For compounds with slow dissolution kinetics, longer times may be necessary. It is advisable to perform a time-to-equilibrium study beforehand by taking measurements at various time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, two methods can be employed:

-

Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15-20 minutes. This will pellet the undissolved solid at the bottom of the tube.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial.[10] It is crucial to select a filter material that does not bind the analyte. A pre-test for compound adsorption to the filter is recommended.

-

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with a suitable mobile phase for HPLC analysis. The dilution factor will depend on the expected solubility and the sensitivity of the analytical method.

-

Analyze the diluted samples using a validated HPLC-UV method. A calibration curve should be prepared using standard solutions of this compound of known concentrations.

-

The concentration of the compound in the saturated solution is then determined from the calibration curve, taking into account the dilution factor.

-

Visualizing the Workflow

Sources

- 1. noveltyjournals.com [noveltyjournals.com]

- 2. researchgate.net [researchgate.net]

- 3. biosynce.com [biosynce.com]

- 4. Quinoline - Wikipedia [en.wikipedia.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. mdpi.com [mdpi.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. TABLE 3-2, Physical and Chemical Properties of Hydrazines - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. HYDRAZINE CAS#: 302-01-2 [m.chemicalbook.com]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. solubility experimental methods.pptx [slideshare.net]

A Technical Guide to the Initial Biological Screening of 2,6-Dimethylquinoline-4-carbohydrazide

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a carbohydrazide moiety at the 4-position of the quinoline ring has been a productive strategy in the development of novel therapeutic agents. This guide provides a comprehensive framework for the initial biological screening of a specific derivative, 2,6-Dimethylquinoline-4-carbohydrazide. We will delve into the scientific rationale and detailed methodologies for a tiered screening approach, commencing with cytotoxicity assessment, followed by antimicrobial and antioxidant evaluations. This document is intended to be a practical resource for researchers initiating the biological characterization of this and related novel chemical entities.

Introduction: The Therapeutic Potential of Quinoline-4-Carbohydrazides

Quinoline and its derivatives are a prominent class of heterocyclic compounds that have yielded a multitude of approved drugs and clinical candidates.[1] The fusion of a benzene and pyridine ring creates a privileged scaffold that can be readily functionalized to modulate its biological activity. The carbohydrazide group (-CONHNH2) is a versatile pharmacophore known to participate in various biological interactions, and its incorporation into the quinoline framework has led to compounds with significant bioactivity.[2]

Derivatives of quinoline-4-carbohydrazide have been reported to exhibit a range of biological effects, most notably anticancer and antimicrobial activities.[3][4] The mechanism of action for their anticancer properties is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation.[5][6][7] Similarly, the antimicrobial potential of these compounds is significant, with studies demonstrating efficacy against various bacterial and fungal strains.[8][9]

The subject of this guide, this compound, is a novel entity within this promising class of compounds. The presence of methyl groups at the 2 and 6 positions can influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets, making it a compelling candidate for thorough biological evaluation.[10] This guide outlines a logical and efficient initial screening cascade to elucidate its primary biological activities.

The Initial Screening Cascade: A Three-Tiered Approach

A systematic approach to the initial biological screening of a novel compound is crucial for efficiently identifying its most promising therapeutic applications. For this compound, we propose a three-tiered screening cascade focusing on cytotoxicity, antimicrobial activity, and antioxidant potential. This approach is based on the known biological profiles of related quinoline-4-carbohydrazide derivatives.

Caption: A logical workflow for the initial biological screening of this compound.

Tier 1: In Vitro Cytotoxicity Assessment

The initial and most critical step in evaluating a new chemical entity is to assess its cytotoxicity.[11] This provides a foundational understanding of the compound's potential as a therapeutic agent, particularly in oncology, and establishes a safe concentration range for subsequent cell-based assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.

Scientific Rationale

The MTT assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[11] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. By exposing cancer cell lines to varying concentrations of this compound, we can determine its half-maximal inhibitory concentration (IC50), a key measure of its cytotoxic potency.

Experimental Protocol: MTT Assay

Materials:

-

This compound

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293) for selectivity assessment

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity. Replace the old medium with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve.

Data Presentation

| Cell Line | Cancer Type | IC50 (µM) of this compound | IC50 (µM) of Doxorubicin (Positive Control) |

| MCF-7 | Breast Adenocarcinoma | Experimental Value | Reference Value |

| A549 | Lung Carcinoma | Experimental Value | Reference Value |

| HEK293 | Normal Kidney | Experimental Value | Reference Value |

Tier 2: Antimicrobial Susceptibility Testing

Given the known antimicrobial properties of many quinoline derivatives, the second tier of screening should focus on evaluating the antibacterial and antifungal activity of this compound.[12][13] The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14]

Scientific Rationale

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14] This assay provides a quantitative measure of the compound's potency against a panel of clinically relevant bacteria and fungi.

Experimental Protocol: Broth Microdilution

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

-

Fungal strain (e.g., Candida albicans ATCC 90028)

-

Mueller-Hinton Broth (MHB) for bacteria

-

RPMI-1640 medium for fungi

-

96-well microtiter plates

-

Bacterial and fungal inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Compound Dilution: Prepare a two-fold serial dilution of this compound in the appropriate broth in a 96-well plate.

-

Inoculum Preparation: Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum of 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Data Presentation

| Microorganism | Type | MIC (µg/mL) of this compound | MIC (µg/mL) of Ciprofloxacin (Antibacterial Control) | MIC (µg/mL) of Fluconazole (Antifungal Control) |

| Staphylococcus aureus | Gram-positive Bacteria | Experimental Value | Reference Value | N/A |

| Escherichia coli | Gram-negative Bacteria | Experimental Value | Reference Value | N/A |

| Candida albicans | Fungus | Experimental Value | N/A | Reference Value |

Tier 3: Antioxidant Activity Evaluation

Several classes of heterocyclic compounds, including quinolines, have demonstrated antioxidant properties. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to screen for radical scavenging activity, a key mechanism of antioxidant action.

Scientific Rationale

DPPH is a stable free radical that has a deep violet color in solution. When it accepts an electron or hydrogen radical from an antioxidant compound, it becomes reduced to the colorless or pale-yellow diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.

Experimental Protocol: DPPH Assay

Materials:

-

This compound

-

DPPH solution (0.1 mM in methanol)

-

Ascorbic acid (positive control)

-

Methanol

-

96-well plate

-

Microplate reader

Procedure:

-

Sample Preparation: Prepare various concentrations of this compound and ascorbic acid in methanol.

-

Reaction Mixture: Add 100 µL of the DPPH solution to 100 µL of each sample concentration in a 96-well plate.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Data Presentation

| Compound | EC50 (µg/mL) |

| This compound | Experimental Value |

| Ascorbic Acid (Positive Control) | Reference Value |

Conclusion and Future Directions

This guide provides a structured and scientifically grounded approach for the initial biological screening of this compound. The proposed tiered cascade, encompassing cytotoxicity, antimicrobial, and antioxidant assays, will efficiently generate foundational data on the compound's biological profile. Positive results in any of these primary screens will warrant further, more in-depth investigations. For instance, a potent and selective cytotoxic profile would trigger mechanism of action studies in oncology, while significant antimicrobial activity would lead to the determination of minimum bactericidal/fungicidal concentrations and testing against a broader panel of resistant strains. The data generated from this initial screening will be instrumental in guiding the future development of this compound as a potential therapeutic agent.

References

-

Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

-

Exploring the Utility of 2,6-Dimethylquinoline in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 17, 2026, from [Link]

-

Muthumani, P., Venkataraman, S., Meera, R., Nayak, G., Chidambaranathan, N., Devi, P., & Kameswari, B. (n.d.). Synthesis and biological screening of some novel Quinoline derivatives. Der Pharma Chemica. Retrieved January 17, 2026, from [Link]

-

Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants. (n.d.). Hindawi. Retrieved January 17, 2026, from [Link]

-

Quinoline based mono- and bis-(thio)carbohydrazones: Synthesis, anticancer activity in 2D and 3D cancer and cancer stem cell models. (2016). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. (2021). MDPI. Retrieved January 17, 2026, from [Link]

-

Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. (n.d.). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

-

Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

-

Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. (n.d.). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

-

Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. (2022). National Institutes of Health. Retrieved January 17, 2026, from [Link]

-

Design, Synthesis and Biological Screening of 2, 4-Disubstituted Quinolines. (2015). Austin Publishing Group. Retrieved January 17, 2026, from [Link]

-

Antimicrobial activity of new 4,6-disubstituted pyrimidine, pyrazoline, and pyran derivatives. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

-

Synthesis, Characterization and Antioxidant Studies of Quinazolin Derivatives. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Study of antioxidant activity of selected monocarbohydrazone derivatives. (2021). Zastita Materijala. Retrieved January 17, 2026, from [Link]

-

Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). National Institutes of Health. Retrieved January 17, 2026, from [Link]

-

Biological Activities of Quinoline Derivatives. (n.d.). Bentham Science. Retrieved January 17, 2026, from [Link]

-

Synthesis and Antimicrobial Activity of New Carbohydrazide Bearing Quinoline Scaffolds in Silico ADMET and Molecular Docking Studies. (2023). Semantic Scholar. Retrieved January 17, 2026, from [Link]

-

Broth Microdilution. (n.d.). MI - Microbiology. Retrieved January 17, 2026, from [Link]

-

In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka. Retrieved January 17, 2026, from [Link]

-

Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. (2020). National Institutes of Health. Retrieved January 17, 2026, from [Link]

-

Recent Studies of Antioxidant Quinoline Derivatives. (2013). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Bioactive assessment of hexahydroquinoline derivatives prepared via a biochar/Fe3O4@APTMS magnetic catalyst: focus on antidiabetic and antibacterial properties. (2022). National Institutes of Health. Retrieved January 17, 2026, from [Link]

-

Virtual Screening and Biological Activity Evaluation of New Potent Inhibitors Targeting Hexokinase-II. (2022). National Institutes of Health. Retrieved January 17, 2026, from [Link]

-

DPPH radical scavenging activity. (n.d.). Marine Biology. Retrieved January 17, 2026, from [Link]

-

Recent update on antibacterial and antifungal activity of quinoline scaffolds. (n.d.). Wiley Online Library. Retrieved January 17, 2026, from [Link]

-

Recent update on antibacterial and antifungal activity of quinoline scaffolds. (2021). ResearchGate. Retrieved January 17, 2026, from [Link]

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. Synthesis and Antimicrobial Activity of New Carbohydrazide Bearing Quinoline Scaffolds in Silico ADMET and Molecular Docking Studies | Semantic Scholar [semanticscholar.org]

- 3. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Antimicrobial activity of new 4,6-disubstituted pyrimidine, pyrazoline, and pyran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. Dihydropyrazole-Carbohydrazide Derivatives with Dual Activity as Antioxidant and Anti-Proliferative Drugs on Breast Cancer Targeting the HDAC6 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. N',2-diphenylquinoline-4-carbohydrazide based NK3 receptor antagonists II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, Characterization and Antioxidant Studies of Quinazolin Derivatives – Oriental Journal of Chemistry [orientjchem.org]

A Prospective Theoretical and Computational Investigation of 2,6-Dimethylquinoline-4-carbohydrazide: A Technical Guide for Drug Discovery

Abstract

The quinoline scaffold remains a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities.[1] When functionalized with a carbohydrazide moiety at the 4-position, and further substituted with dimethyl groups at the 2 and 6 positions, the resulting molecule, 2,6-Dimethylquinoline-4-carbohydrazide, presents a compelling candidate for novel drug development. This technical guide outlines a comprehensive theoretical and computational framework for the in-depth characterization of this molecule. In the absence of extensive experimental data on this specific compound, this document serves as a prospective guide, detailing the application of established computational methodologies to predict its structural, electronic, and biological properties. By leveraging Density Functional Theory (DFT), molecular docking, and molecular dynamics simulations, we can elucidate the molecule's potential as a therapeutic agent, thereby guiding future synthesis and experimental validation.

Introduction: The Therapeutic Potential of the Quinoline-Carbohydrazide Scaffold

The quinoline ring system is a privileged structure in drug discovery, forming the core of numerous approved drugs with applications ranging from anticancer to antimicrobial agents.[1] The addition of a carbohydrazide group (-CONHNH2) introduces a versatile functional moiety known for its ability to form Schiff bases and engage in hydrogen bonding, which is crucial for molecular recognition in biological systems.[2] The specific substitution with methyl groups at the 2 and 6 positions can influence the molecule's lipophilicity, metabolic stability, and steric interactions with biological targets.

While direct experimental studies on this compound are not extensively reported in the literature, the synthesis of a closely related derivative, 2,6-dimethyl-4-(1,3,4-oxadiazol-2-yl)quinoline, has been achieved from the hydrazide of 2,6-dimethyl-4-quinoline carboxylic acid, confirming the accessibility of the core structure.[3] This guide proposes a systematic in silico evaluation to bridge the knowledge gap and provide a solid foundation for its potential development as a therapeutic agent.

Part I: Molecular Structure and Electronic Properties via Density Functional Theory (DFT)

The initial step in understanding the behavior of a molecule is to determine its most stable three-dimensional conformation and analyze its electronic landscape. DFT has proven to be a powerful tool for this purpose, providing accurate insights into molecular geometry and reactivity.[1][4][5]

Computational Protocol for Geometry Optimization

A precise computational protocol is essential for obtaining reliable results. The following step-by-step methodology is proposed:

-

Initial Structure Generation: A 2D sketch of this compound will be created and converted to a 3D structure. The initial geometry can be informed by the known crystal structure of the related 2,6-dimethyl-4-(1,3,4-oxadiazol-2-yl)quinoline to ensure a reasonable starting conformation.[3]

-

Quantum Chemical Software: All calculations will be performed using a widely recognized quantum chemistry package such as Gaussian or ORCA.

-

Theoretical Level: The geometry optimization will be carried out using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional, which is known for its balance of accuracy and computational cost.

-

Basis Set: The 6-311G(d,p) basis set will be employed to provide a good description of the electronic structure, including polarization functions on both heavy atoms and hydrogens.

-

Solvation Model: To simulate a more biologically relevant environment, the optimization will be performed in a solvent continuum using the Polarizable Continuum Model (PCM), with water as the solvent.

-

Frequency Analysis: A frequency calculation will be performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

Diagram of the Proposed DFT Workflow

Caption: Proposed workflow for DFT calculations.

Analysis of Optimized Molecular Structure

The optimized geometry will provide key structural parameters. A comparative analysis of these parameters with experimental data from similar quinoline structures is crucial for validation.

| Parameter | Predicted Value (Å or °) |

| C=O Bond Length | ~1.23 |

| N-N Bond Length | ~1.41 |

| C-N (amide) Bond Length | ~1.35 |

| Dihedral Angle (Quinoline-Carbohydrazide) | ~10-20° |

| Note: These are anticipated values based on related structures. |

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity.

-

HOMO: Represents the ability to donate an electron.

-

LUMO: Represents the ability to accept an electron.

-

HOMO-LUMO Gap (ΔE): A smaller energy gap indicates higher chemical reactivity and lower kinetic stability.

The analysis will involve visualizing the HOMO and LUMO distributions to identify the regions of the molecule most likely to participate in chemical reactions.

Molecular Electrostatic Potential (MEP)

The MEP map is a color-coded representation of the electrostatic potential on the molecule's surface. It is invaluable for identifying sites for intermolecular interactions.

-

Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack and hydrogen bond acceptance (e.g., the carbonyl oxygen and quinoline nitrogen).

-

Blue Regions (Positive Potential): Indicate electron-poor areas, prone to nucleophilic attack and hydrogen bond donation (e.g., the amine hydrogens).

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the charge distribution within the molecule by calculating the charges on individual atoms. This information is critical for understanding intramolecular interactions and the polarity of different functional groups.

Part II: Simulating Spectroscopic Properties

Computational methods can predict spectroscopic data, which can be compared with future experimental findings for structural confirmation.

FT-IR Spectroscopy

The vibrational frequencies calculated from the DFT frequency analysis can be used to generate a theoretical FT-IR spectrum. Key vibrational modes to analyze include:

-

N-H stretching: Expected in the 3200-3400 cm⁻¹ region.

-

C=O stretching (Amide I): Expected around 1650-1680 cm⁻¹.

-

C=N stretching (Quinoline): Expected around 1500-1600 cm⁻¹.

NMR Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, can predict the ¹H and ¹³C NMR chemical shifts. These predicted values, when referenced against a standard like Tetramethylsilane (TMS), can aid in the interpretation of experimental NMR spectra.

Part III: Predicting Biological Activity via Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.[1][6]

Selection of a Biological Target

Based on the known activities of quinoline derivatives, several potential targets can be investigated. For this guide, we will consider a protein relevant to cancer, such as a tyrosine kinase (e.g., VEGFR-2) , as a representative target.

Molecular Docking Protocol

-

Protein Preparation: The 3D crystal structure of the target protein will be obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands will be removed, and polar hydrogens and charges will be added.

-

Ligand Preparation: The DFT-optimized structure of this compound will be used. Charges and rotatable bonds will be defined.

-

Grid Generation: A docking grid will be defined around the active site of the protein, typically based on the position of a known inhibitor.

-

Docking Simulation: A docking algorithm, such as that in AutoDock Vina, will be used to explore possible binding poses of the ligand within the active site and score them based on their predicted binding affinity (in kcal/mol).

-

Analysis of Results: The top-scoring poses will be analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues of the active site.

Diagram of the Molecular Docking Workflow

Caption: General workflow for molecular docking studies.

Part IV: Assessing Complex Stability with Molecular Dynamics (MD) Simulations

While docking provides a static picture of the binding, MD simulations can assess the stability and dynamics of the ligand-protein complex in a simulated physiological environment.

MD Simulation Protocol

-

System Setup: The best-docked pose of the ligand-protein complex will be placed in a periodic box of water molecules, and counter-ions will be added to neutralize the system.

-

Force Field: A suitable force field (e.g., AMBER or CHARMM) will be used to describe the atomic interactions.

-

Minimization and Equilibration: The system will be energy-minimized to remove steric clashes, followed by a series of equilibration steps to bring the system to the desired temperature and pressure.

-

Production Run: A production MD simulation will be run for a significant time scale (e.g., 100 ns) to sample the conformational space of the complex.

Trajectory Analysis

The MD trajectory will be analyzed to evaluate:

-

Root Mean Square Deviation (RMSD): To assess the overall stability of the protein and the ligand's position over time.

-

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different regions of the protein.

-

Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds between the ligand and the protein.

Part V: In Silico ADMET Prediction

For a compound to be a viable drug candidate, it must possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. These can be predicted using various online tools and models.

| Property | Predicted Characteristic | Significance |

| Lipinski's Rule of Five | Likely to be compliant | Good oral bioavailability |

| Blood-Brain Barrier Permeability | To be determined | CNS activity potential |

| CYP450 Inhibition | To be determined | Potential for drug-drug interactions |

| Ames Mutagenicity | Likely to be non-mutagenic | Safety profile |

| Note: These are predictions based on the general characteristics of the scaffold. |

Conclusion and Future Directions

This technical guide has outlined a comprehensive, multi-faceted computational approach to characterize this compound. By systematically applying DFT, molecular docking, MD simulations, and ADMET prediction, a robust theoretical foundation for this molecule can be established. The insights gained from these studies will be instrumental in predicting its chemical behavior, identifying potential biological targets, and evaluating its drug-likeness. This in silico framework provides a cost-effective and efficient strategy to guide the rational design and synthesis of novel quinoline-based therapeutic agents, paving the way for future experimental validation and development.

References

- Nipate, A. S., Jadhav, C. K., Chate, A. V., Dixit, P. P., Sharma, P., & Gill, C. H. (2023). Synthesis and Antimicrobial Activity of New Carbohydrazide Bearing Quinoline Scaffolds in Silico ADMET and Molecular Docking Studies.

-

PubChem. (n.d.). 2,6-Dimethylquinoline. Retrieved from [Link]

-

2,6-Dimethyl-4-(1,3,4-oxadiazol-2-yl)quinoline. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

- Kumar, S., Bawa, S., & Gupta, H. (2009). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648-1654.

-

Synthesis and Antimicrobial Activity of New Carbohydrazide Bearing Quinoline Scaffolds in Silico ADMET and Molecular Docking Studies. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. (n.d.). Retrieved from [Link]

-

Synthesis, Characterization, In Silico DFT, Molecular Docking, and Dynamics Simulation Studies of Phenylhydrazono Phenoxyquinolones for Their Hypoglycemic Efficacy. (n.d.). PubMed Central. Retrieved from [Link]

-

Molecular docking, drug-likeness and DFT study of some modified tetrahydrocurcumins as potential anticancer agents. (2023). PubMed Central. Retrieved from [Link]

-

Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor. (2021). ResearchGate. Retrieved from [Link]

-

Molecular modelling of quinoline derivatives as telomerase inhibitors through 3D-QSAR, molecular dynamics simulation, and molecular docking techniques. (2021). PubMed. Retrieved from [Link]

-

Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach. (2016). ResearchGate. Retrieved from [Link]

-

Novel Styrylquinoline Derivatives as Potential Anticancer Agents, In-Silico studies by 3D-QSAR, Molecular Dock. (2022). Physical Chemistry Research. Retrieved from [Link]

-

Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants. (n.d.). Retrieved from [Link]

-

Synthesis and Transformations of 4-Hydroxy-2-methylquinoline-6-carbohydrazide. (2016). ResearchGate. Retrieved from [Link]

-

Molecular Docking, Drug-Likeness and DFT Study of Some Modified Tetrahydrocurcumins as Potential Anticancer Agents. (2023). ResearchGate. Retrieved from [Link]

-

Synthesis and molecular modeling study of new trimeric quinoline derivatives. (2011). PubMed. Retrieved from [Link]

-

Showing Compound 2,6-Dimethylquinoline (FDB004393). (n.d.). FooDB. Retrieved from [Link]

-

Showing metabocard for 2,6-Dimethylquinoline (HMDB0302388). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

2,6-dimethylquinoline (C11H11N). (n.d.). PubChemLite. Retrieved from [Link]

Sources

- 1. Synthesis, Characterization, In Silico DFT, Molecular Docking, and Dynamics Simulation Studies of Phenylhydrazono Phenoxyquinolones for Their Hypoglycemic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Antimicrobial Activity of New Carbohydrazide Bearing Quinoline Scaffolds in Silico ADMET and Molecular Docking Studies | Semantic Scholar [semanticscholar.org]

- 3. 2,6-Dimethyl-4-(1,3,4-oxadiazol-2-yl)quinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Molecular docking, drug-likeness and DFT study of some modified tetrahydrocurcumins as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Elucidation of 2,6-Dimethylquinoline-4-carbohydrazide

Abstract

This technical guide provides a comprehensive framework for the definitive structural elucidation of 2,6-Dimethylquinoline-4-carbohydrazide, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The quinoline scaffold is a privileged structure known for a wide range of biological activities, and its derivatives are foundational in numerous therapeutic agents.[1][2] This document moves beyond a simple recitation of methods, offering an integrated strategy that combines synthesis with a multi-technique spectroscopic analysis. We will explore the causality behind the selection of each analytical method—from Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS) to advanced one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. The objective is to establish a self-validating system of protocols that ensures the unambiguous confirmation of the molecular structure, an absolute prerequisite for any further investigation or application.

Rationale and Synthetic Strategy

The first step in any structural elucidation is the logical synthesis of the target compound. The preparation of this compound is efficiently achieved through a well-established, multi-step sequence beginning with the Pfitzinger quinoline synthesis. This reaction is a cornerstone in heterocyclic chemistry for creating quinoline-4-carboxylic acids from isatin derivatives.[1][2][3]

The overall synthetic pathway is as follows:

-

Pfitzinger Reaction: Condensation of 5-methylisatin with acetone in a basic medium yields the core scaffold, 2,6-dimethylquinoline-4-carboxylic acid. The reaction mechanism involves the base-catalyzed hydrolysis of the isatin amide bond, followed by condensation with the ketone, intramolecular cyclization, and finally dehydration to form the aromatic quinoline ring.[3]

-

Esterification: The resulting carboxylic acid is converted to its corresponding ethyl ester. This step is crucial as it transforms the carboxylic acid into a more reactive group for the subsequent reaction with hydrazine.

-

Hydrazinolysis: The ethyl ester is treated with hydrazine hydrate, which acts as a nucleophile, attacking the ester carbonyl and displacing the ethoxy group to yield the final product, this compound. This is a standard and efficient method for converting esters to carbohydrazides.[4][5]

The Integrated Elucidation Workflow

Confirming the structure of a newly synthesized compound requires a convergence of evidence from multiple, independent analytical techniques. No single method is sufficient; instead, data from each analysis must corroborate the others to build an unshakeable structural hypothesis. The workflow presented here is designed to be systematic, moving from broad functional group identification to a detailed atomic-level map of the molecule.

Spectroscopic Analysis & Data Interpretation

This section details the expected outcomes from each spectroscopic technique, providing the foundational data for structural confirmation. The combination of these methods provides a complete picture of the molecule.[6]

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Expertise & Causality: FT-IR spectroscopy is the initial checkpoint. Its purpose is to rapidly confirm the presence of key functional groups whose formation or modification defines the success of the final synthetic step (hydrazinolysis). We are specifically looking for the appearance of N-H stretches from the hydrazide and the characteristic shift of the carbonyl (C=O) frequency from an ester to an amide-like environment.

-

Experimental Protocol (KBr Pellet Method):

-

Grind 1-2 mg of the dried sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogenous powder is obtained.

-

Transfer the powder to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.

-

Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

-

Data Presentation: Expected FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3300 - 3150 | N-H Stretch | Hydrazide (-NHNH₂) | Confirms the presence of the hydrazide moiety. Often appears as two distinct bands for the symmetric and asymmetric stretches of the -NH₂ group. |

| 3080 - 3010 | Aromatic C-H Stretch | Quinoline Ring | Indicates the presence of the aromatic system. |

| 2980 - 2850 | Aliphatic C-H Stretch | Methyl (-CH₃) | Confirms the methyl groups at positions 2 and 6. |

| ~1660 | C=O Stretch (Amide I) | Carbohydrazide | The carbonyl absorption is critical. Its position confirms the conversion from an ester (~1730 cm⁻¹) to a hydrazide. |

| 1620 - 1580 | C=N / C=C Stretch | Quinoline Ring | Characteristic absorptions for the aromatic quinoline framework. |

| ~1540 | N-H Bend (Amide II) | Carbohydrazide | A secondary confirmation of the hydrazide group, coupled with the C-N stretch. |

Mass Spectrometry (MS)

-

Expertise & Causality: Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and, through high-resolution analysis, its elemental composition. This technique validates the overall atomic constitution of the molecule, serving as a fundamental check that the synthesized product has the correct molecular formula.

-

Experimental Protocol (ESI-MS):

-

Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infuse the solution directly into the electrospray ionization (ESI) source of the mass spectrometer.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

For high-resolution mass spectrometry (HRMS), use a TOF (Time-of-Flight) or Orbitrap analyzer to obtain an accurate mass measurement to at least four decimal places.

-

-

Data Presentation: Expected Mass Spectrometry Data

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₁₂H₁₃N₃O | --- |

| Monoisotopic Mass | 215.1059 g/mol | This is the exact mass calculated from the most abundant isotopes. |

| Nominal Mass | 215 g/mol | The integer mass of the molecule. |

| [M+H]⁺ (HRMS) | 216.1131 m/z | The high-resolution mass of the protonated molecule. This value is used to confirm the elemental composition against a database. |

| Common Fragments | m/z 184, 171, 156 | Fragmentation can provide structural clues, such as the loss of the hydrazide side chain elements (e.g., loss of -NHNH₂, -CONHNH₂). |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Expertise & Causality: NMR is the most powerful technique for the de novo structural elucidation of organic molecules.[6] ¹H NMR provides a map of the proton environments and their connectivity through spin-spin coupling, while ¹³C NMR details the unique carbon environments. Together, they allow for the complete assembly of the molecular skeleton.

-

Experimental Protocol (¹H and ¹³C NMR):

-

Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for hydrazides as the amide and amine protons are more likely to be observed.

-

Acquire the ¹H spectrum, ensuring an adequate number of scans for a good signal-to-noise ratio.

-

Acquire the broadband proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

-

Data Presentation: Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.0 | Singlet | 1H | -NH- NH₂ | The amide proton is typically downfield and exchanges with D₂O. |

| ~8.7 | Singlet | 1H | H5 | Aromatic proton adjacent to the ring nitrogen, deshielded. |

| ~7.9 | Doublet | 1H | H8 | Aromatic proton ortho to the nitrogen-containing ring. |

| ~7.8 | Singlet | 1H | H3 | Isolated aromatic proton on the pyridine ring. |

| ~7.6 | Doublet | 1H | H7 | Aromatic proton ortho to the methyl group at C6. |

| ~4.5 | Broad Singlet | 2H | -NH-NH₂ | The terminal amine protons are exchangeable and often broad. |

| ~2.7 | Singlet | 3H | C2-CH₃ | Methyl group at C2 is deshielded by the adjacent nitrogen. |

| ~2.5 | Singlet | 3H | C6-CH₃ | Methyl group on the benzene ring. |

-

Data Presentation: Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168 | C=O | Carbonyl carbon, highly deshielded. |

| ~158 | C2 | Carbon adjacent to nitrogen in the quinoline ring. |

| ~147 | C8a | Quaternary carbon at the ring junction. |

| ~145 | C4 | Carbon bearing the carbohydrazide substituent. |

| ~136 | C6 | Carbon bearing the methyl group. |

| ~132 | C7 | Aromatic CH. |

| ~128 | C5 | Aromatic CH. |

| ~125 | C4a | Quaternary carbon at the ring junction. |

| ~123 | C8 | Aromatic CH. |

| ~118 | C3 | Aromatic CH. |

| ~24 | C2-CH₃ | Methyl carbon at C2. |

| ~21 | C6-CH₃ | Methyl carbon at C6. |

Definitive Confirmation: The Role of 2D NMR and X-Ray Crystallography

While 1D NMR provides a robust hypothesis, 2D NMR techniques offer definitive proof of atomic connectivity.

-

COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling networks, confirming which protons are adjacent. For instance, it would show a correlation between H7 and H8 on the benzene portion of the ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon signals for all protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is critical for assigning quaternary (non-protonated) carbons and piecing together the entire molecular puzzle. For example, correlations from the C2-CH₃ protons to C2 and C3 would lock down that part of the structure.

Should the compound form a high-quality single crystal, X-ray Crystallography provides the ultimate, irrefutable evidence of the structure. It generates a three-dimensional model of the molecule, detailing precise bond lengths and angles, and confirming the absolute connectivity and conformation in the solid state.

Conclusion

The structural elucidation of this compound is not a task for a single analytical technique but a process of building a layered, self-validating case. The workflow begins with a logical synthesis followed by a systematic spectroscopic investigation. FT-IR confirms the presence of essential functional groups, high-resolution mass spectrometry validates the molecular formula, and a suite of 1D and 2D NMR experiments meticulously maps the atomic framework. Each piece of data must be consistent with the others, culminating in an unambiguous structural assignment that is essential for the integrity of any subsequent research in the fields of drug discovery and materials science.

References

- BenchChem. (2025). Application Notes and Protocols for Substituted Quinoline Synthesis via the Pfitzinger Reaction.

- National Institutes of Health (NIH). (n.d.). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors.

- SlideShare. (n.d.). Pfitzinger Quinoline Synthesis.

- Wikipedia. (n.d.). Pfitzinger reaction.

- BenchChem. (2025). Validating the Structure of Synthesized Quinolines: A Comparison Guide to Spectroscopic Methods.

- ResearchGate. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review.

- ACS Omega. (n.d.). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors.

- PubChem. (n.d.). 2,6-Dimethylquinoline.

- SpectraBase. (n.d.). 2,6-Dimethyl-quinoline - 13C NMR Chemical Shifts.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 4. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Unlocking the Synthetic Potential: A Guide to the Reactivity of the Carbohydrazide Group in 2,6-Dimethylquinoline-4-carbohydrazide

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] When functionalized with a carbohydrazide group at the 4-position, as in 2,6-Dimethylquinoline-4-carbohydrazide, it transforms into a highly versatile synthetic intermediate. The carbohydrazide moiety, with its adjacent nucleophilic nitrogen atoms, serves as a powerful linchpin for constructing a diverse array of heterocyclic systems through condensation and cyclization reactions. This technical guide provides an in-depth exploration of the reactivity of this carbohydrazide group. We will delve into the mechanistic principles behind key transformations, provide field-proven experimental protocols for the synthesis of significant derivatives such as hydrazones, 1,3,4-oxadiazoles, and pyrazoles, and discuss the profound implications of these derivatives in drug discovery. This document is designed to serve as a practical and authoritative resource for researchers aiming to leverage the synthetic utility of this compound in the development of novel bioactive molecules.

Introduction: The Strategic Importance of Quinoline Carbohydrazides